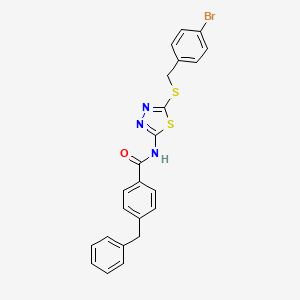

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This can be achieved by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of Bromobenzyl Group: The next step involves the introduction of the 4-bromobenzyl group. This can be done through a nucleophilic substitution reaction using 4-bromobenzyl chloride and the thiadiazole intermediate.

Attachment of Benzyl Group: The final step is the attachment of the benzyl group to the nitrogen atom of the thiadiazole ring. This can be accomplished through a condensation reaction with benzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiadiazole ring or the bromobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives, dehalogenated products.

Substitution: Functionalized thiadiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has been evaluated for its cytotoxic properties against various cancer cell lines.

- Case Study : Alam et al. (2011) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and reported significant suppressive activity against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 | 10.5 |

| SK-MEL-2 | 4.27 |

| SK-OV-3 | 8.9 |

| HCT15 | 12.0 |

The structure–activity relationship indicates that specific substituents on the thiadiazole ring are crucial for enhancing anticancer activity.

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has also been extensively studied.

- Case Study : In a study evaluating the antimicrobial activities of various derivatives, certain compounds exhibited noteworthy effects against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum .

| Microbial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| X. oryzae pv. oryzicola | 30 |

| X. oryzae pv. oryzae | 56 |

| Rhizoctonia solani | 45 |

| Fusarium graminearum | 50 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that some derivatives of 1,3,4-thiadiazoles possess neuroprotective properties.

- Case Study : A study focused on the neuroprotective effects of thiadiazole compounds demonstrated their ability to protect against seizures in animal models using the MES and PTZ methods . The compound exhibited an LD50 of 3,807.87 mg/kg with protective rates of up to 80% at specific dosages.

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's.

- Case Study : Research conducted on various benzyl-substituted thiadiazoles indicated their potential as acetylcholinesterase inhibitors . This could position compounds like 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide as candidates for further development in Alzheimer's treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented.

Mécanisme D'action

The mechanism of action of 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting normal cellular functions. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:

4-benzyl-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine. This compound may exhibit different reactivity and biological activity.

4-benzyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Contains a methyl group instead of bromine, which can affect its chemical properties and interactions with biological targets.

Activité Biologique

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Core : Cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

- Introduction of the Bromobenzyl Group : Nucleophilic substitution using 4-bromobenzyl chloride and the thiadiazole intermediate.

- Attachment of the Benzyl Group : Condensation reaction with benzylamine to attach the benzyl group to the nitrogen atom of the thiadiazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against three cancer cell lines, indicating potent activity compared to standard treatments .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth, such as BRAF and VEGFR-2 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Studies : Research indicates that derivatives similar to this compound show high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. These activities are comparable or even superior to established antibiotics such as norfloxacin and ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural characteristics:

| Compound | Structural Feature | Anticancer Activity (IC50 μM) | Antibacterial Activity |

|---|---|---|---|

| 4a | No bromine | 15.36 | Moderate |

| 4b | Bromine at para | 10.10 | High |

| 4c | Benzyl piperazine | 2.32 | Low |

This table illustrates how variations in substituents can significantly impact both anticancer and antibacterial activities.

Case Studies

- Cytotoxicity Evaluation : A study evaluated various thiadiazole derivatives for their cytotoxic effects on human breast cancer cells (MCF-7). The results showed that compounds with specific substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects on BRAF and VEGFR-2 kinases. The compound demonstrated IC50 values similar to those of sorafenib, a well-known anticancer drug, indicating its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

4-benzyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3OS2/c24-20-12-8-18(9-13-20)15-29-23-27-26-22(30-23)25-21(28)19-10-6-17(7-11-19)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPYFHRMSQKEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.